molecular formula C7H7Cl2NO B3056863 (4-Amino-3,5-dichlorophenyl)methanol CAS No. 74878-32-3

(4-Amino-3,5-dichlorophenyl)methanol

Cat. No. B3056863
M. Wt: 192.04 g/mol
InChI Key: QWUSDUYJDKJFKK-UHFFFAOYSA-N
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Patent
US04665095

Procedure details

Methanol (400 ml) was added dropwise over 2 hours to a mixture of methyl-3,5-dichloro-4-aminobenzoate (110 g), NaBH4 (142.5 g) and t-butanol (1.1 L). At the end of the addition, the mixture was refluxed 3 hours, cooled, then H2O (1.2 L) was carefully added. The resulting layers were separated and the organic phase was washed with H2O (2×200 mL), separated, dried (MgSO4), filtered and evaporated to afford the desired product (89 g), mp 110-112° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
142.5 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.C[O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([NH2:13])=[C:8]([Cl:14])[CH:7]=1.[BH4-].[Na+].C(O)(C)(C)C>O>[Cl:12][C:10]1[CH:11]=[C:6]([CH:7]=[C:8]([Cl:14])[C:9]=1[NH2:13])[CH2:5][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Name
Quantity
110 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)Cl)N)Cl)=O
Name
Quantity
142.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.1 L
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
WASH
Type
WASH
Details
the organic phase was washed with H2O (2×200 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CO)C=C(C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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